2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a pyrazolopyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure consists of a bicyclic pyrazolo[4,3-d]pyrimidine system substituted with a benzyl group at position 6, an ethyl group at position 2, and a ketone at position 5. The sulfanyl (-S-) bridge connects the pyrazolopyrimidine core to an N-(4-methylphenyl)acetamide group.
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-27-14-19-21(26-27)22(30)28(13-17-7-5-4-6-8-17)23(25-19)31-15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIACUFZYWRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the benzyl, ethyl, and sulfanyl groups, and finally the attachment of the N-(4-methylphenyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Key Differences :
- Substituents : The benzyl group at position 6 is replaced with a 4-methylbenzyl group, enhancing lipophilicity. The acetamide moiety is N-ethyl and N-(3-methylphenyl) instead of N-(4-methylphenyl), altering steric and electronic properties .
- Implications : The 4-methylbenzyl substitution may improve membrane permeability, while the 3-methylphenyl group could influence binding specificity in target interactions.
Sildenafil Citrate
- Core Structure : Shares the pyrazolo[4,3-d]pyrimidine core but includes a propyl group at position 3 and an ethoxyphenyl sulfonyl group.
- Key Differences :
- Functional Groups : Sildenafil’s sulfonyl (-SO2-) group versus the sulfanyl (-S-) bridge in the target compound.
- Pharmacological Relevance : The sulfonyl group in sildenafil contributes to high phosphodiesterase-5 (PDE5) affinity, while the sulfanyl group in the target compound may confer distinct metabolic stability or selectivity .
Pyrimidine Derivatives with Varied Core Structures
Pyrrolo[2,3-d]pyrimidine Analogues (e.g., LY231514)
- Core Structure : Pyrrolo[2,3-d]pyrimidine instead of pyrazolo[4,3-d]pyrimidine.
- Key Differences :
Thiazolo[3,2-a]pyrimidine Derivatives
- Example : Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Applications: Such derivatives are often explored for antimicrobial or antitumor activity, differing from pyrazolopyrimidines’ typical PDE inhibition .
Acetamide-Containing Analogues
N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea
- Key Differences: Backbone: Urea instead of acetamide. Urea’s hydrogen-bonding capacity may increase target affinity but reduce metabolic stability compared to acetamide. Applications: Used as a herbicide (daimuron), illustrating how minor structural changes shift biological roles .
2-(4-Methylphenyl)-N-(2-[(4-Methylphenyl)sulfinyl]ethyl)acetamide
- Key Differences: Sulfinyl (-SO-) vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula; exact values may vary.
Research Findings and Implications
- Substituent Effects : The 4-methylphenyl group in the target compound’s acetamide may enhance aromatic interactions in hydrophobic binding pockets compared to 3-methylphenyl analogues .
- Synthetic Feasibility : The use of cesium carbonate and DMF in sulfanyl bridge formation aligns with high-yield methodologies for similar acetamide derivatives .
Biological Activity
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[4,3-d]pyrimidine core : Known for its diverse biological properties.
- Sulfanyl group : Implicated in enhancing the compound's reactivity and biological interactions.
- Acetamide moiety : Often associated with increased solubility and bioavailability.
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell growth, such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory cytokines and reduce oxidative stress markers.
- Antiviral Activity : Emerging evidence points towards potential antiviral properties against various viral strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-{...} | MCF7 | 3.79 | Apoptosis induction |
| 2-{...} | HepG2 | 26 | Cell cycle arrest |
| 2-{...} | NCI-H460 | 0.39 | Autophagy induction |
These findings suggest that the compound may possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with pyrazole derivatives:
| Compound | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|
| 2-{...} | TNF-alpha: 70% | 10 |
| 2-{...} | IL-6: 65% | 10 |
Case Studies
- Study on MCF7 Cells : A study conducted by Bouabdallah et al. reported that the compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent .
- Inflammatory Response Evaluation : In a separate study focusing on inflammatory responses, treatment with the compound resulted in a substantial decrease in TNF-alpha levels by up to 70%, showcasing its potential as an anti-inflammatory agent .
- Antiviral Activity Assessment : Compounds similar to the one have shown notable antiviral activity against HSV strains, suggesting that this class of compounds may also be effective against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
